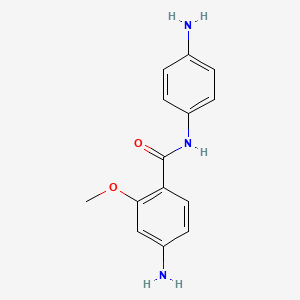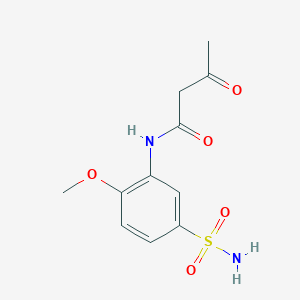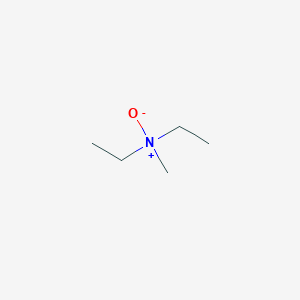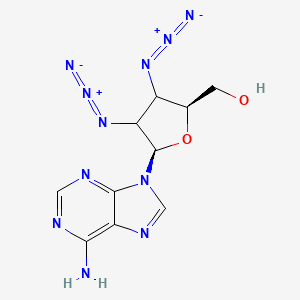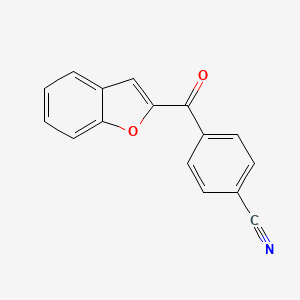![molecular formula C7H14N4OS B14308052 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol CAS No. 112229-21-7](/img/no-structure.png)
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol is a compound that features a unique combination of an ethylsulfanyl group, a triazole ring, and a propanol backbone
Métodos De Preparación
The synthesis of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole-5-amine with 1-chloro-3-(ethylsulfanyl)propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group on the propanol backbone can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to interact with and modulate specific molecular pathways.
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can be compared with similar compounds such as:
1,3-bis(1,2,4-triazol-1-yl)propane: This compound features two triazole rings and a propane backbone, making it structurally similar but with different chemical properties and applications.
1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has an ethyl group and a triazole ring, similar to this compound, but with an ethanamine backbone instead of a propanol backbone.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity that may not be present in other similar compounds.
Propiedades
| 112229-21-7 | |
Fórmula molecular |
C7H14N4OS |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-(1H-1,2,4-triazol-5-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H14N4OS/c1-2-13-4-6(12)3-8-7-9-5-10-11-7/h5-6,12H,2-4H2,1H3,(H2,8,9,10,11) |
Clave InChI |
YBVYTURKYNAVGC-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(CNC1=NC=NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


